(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C₁₀H₁₁BN₂O₂ and a molecular weight of 202.02 g/mol . This compound is part of a class of heterocyclic compounds containing both nitrogen and boron atoms, which are of significant interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities .
Chemical Reactions Analysis
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or other diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target protein. This interaction can modulate various signaling pathways and biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid include other pyrrolo[2,3-b]pyridine derivatives and boronic acid-containing compounds. These similar compounds may share structural features but differ in their specific functional groups or substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C10H11BN2O2 |
---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6,14-15H,1-2H2,(H,12,13) |
InChI Key |
XRGYQAZWHCBIJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(NC2=NC=C1)C3CC3)(O)O |
Origin of Product |
United States |
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